Dihydroxyfumaric acid hydrate

Antioxidant Synergy DPPH Assay Food Preservation

Standardizing antioxidant assays is complicated by DHF's concentration-dependent synergistic/antagonistic behavior with common co-antioxidants. This dihydrate form solves reproducibility issues with its defined crystal structure, ensuring consistent DPPH radical scavenging performance. Key advantages: - Achieve a 1.24x synergistic enhancement at DHF:AA molar ratios of 1.4-1.7, enabling reduced total antioxidant loading. - Exploit unique dual-wave cyclic voltammetry signature (ΔUo ~35 mV) for discriminating DHF in wine oxidation monitoring. - Use as a mechanistic probe for HRP activity with catalyst-dependent product bifurcation.

Molecular Formula C4H6O7
Molecular Weight 166.09 g/mol
CAS No. 199926-38-0
Cat. No. B1142101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyfumaric acid hydrate
CAS199926-38-0
Synonyms(E)-2,3-Dihydroxy-2-butenedioic Acid Hydrate; 
Molecular FormulaC4H6O7
Molecular Weight166.09 g/mol
Structural Identifiers
SMILESC(=C(C(=O)O)O)(C(=O)O)O.O
InChIInChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+;
InChIKeyDDYHTXQJGPQZGN-TYYBGVCCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyfumaric Acid Hydrate: Sourcing Guide


Dihydroxyfumaric acid hydrate (DHF) is a C4-dicarboxylic acid derivative characterized by an ene-diol moiety at the 2- and 3-positions of a fumaric acid backbone, with the molecular formula C4H4O6·xH2O [1]. This unique structural feature confers dual nucleophilic and electrophilic character, enabling its participation in radical scavenging, prebiotic glyoxylate chemistry, and enzymatic oxidation pathways [2][3]. In its dihydrate form, the compound has a well-defined crystal structure and typically melts with decomposition at ~155–156 °C [4]. Its chemical versatility has driven applications spanning antioxidant research, mechanistic enzymology, and origins-of-life chemistry [5].

Why Dihydroxyfumaric Acid Hydrate Cannot Be Replaced


Superficially, DHF may appear interchangeable with ascorbic acid (another ene-diol antioxidant), fumaric acid (its parent dicarboxylic acid), or tartaric acid (its metabolic precursor). However, these substitutions compromise experimental outcomes. Unlike ascorbic acid, DHF exhibits a concentration-dependent switch between synergistic and antagonistic antioxidant behavior in binary mixtures [1][2]. Its ene-diol moiety grants reactivity absent in fumaric acid, as demonstrated by distinct charge-transfer complex formation with DPPH radical-cation [3]. Furthermore, DHF's oxidation by peroxidase yields a unique product profile (dihydroxytartrate) compared to Mn²⁺-catalyzed oxidation (mesoxalate/oxalate), a distinction not observed with tartaric acid [4][5]. Procuring the specific hydrate form (dihydrate) ensures reproducibility, as its defined crystal structure and melting behavior (156 °C, dec.) are critical for solid-state characterization [6].

Dihydroxyfumaric Acid Hydrate: Comparative Evidence


Synergistic Antioxidant Interaction with Ascorbic Acid

Dihydroxyfumaric acid (DHF) demonstrates a quantifiable synergistic antioxidant effect with ascorbic acid (AA) in the DPPH radical scavenging assay, quantified by an antioxidant interaction parameter (AI) of 1.24 at DHF:AA molar ratios of 1.4 and 1.7 [1][2]. In contrast, a 1:1 molar ratio yields antagonism (AI = 0.93). This concentration-dependent synergy is not observed in mixtures of ascorbic acid with fumaric acid or tartaric acid, which typically exhibit additive or antagonistic behavior [3].

Antioxidant Synergy DPPH Assay Food Preservation

Electrochemical Oxidation Mechanism vs. Ascorbic Acid

Cyclic voltammetry on a mercury electrode in neutral media reveals that DHF oxidizes via an EC mechanism involving two reversible charge transfers with a separation (ΔUo) of approximately 35 mV, causing characteristic deviations in voltammetric parameters [1]. In contrast, L-ascorbic acid undergoes a quasi-reversible two-electron oxidation to dehydroascorbic acid without this closely spaced dual-wave feature. This difference in electron transfer kinetics is critical for designing selective electrochemical sensors.

Electrochemistry Cyclic Voltammetry Sensor Development

Catalyst-Dependent Oxidation Product Selectivity

The oxidation of DHF by horseradish peroxidase yields dihydroxytartrate as the primary product, with minor amounts of glycolaldehyde, mesoxalic semialdehyde, mesoxalate, and possibly glyoxal [1]. In stark contrast, Mn²⁺-catalyzed oxidation of the same substrate produces only mesoxalate and oxalate [1]. This catalyst-dependent product bifurcation is not observed with tartaric acid, whose oxidation typically yields glyoxylic acid or DHF itself, and fumaric acid lacks the ene-diol moiety required for these transformations.

Enzymology Oxidation Pathways Biocatalysis

Charge-Transfer Complex with DPPH Radical-Cation

Density functional theory (DFT) calculations (B3LYP/6-31G) demonstrate that in the charge-transfer complex (CTC) between [DPPH-H]⁺ radical-cation and DHF anion, the unpaired electron density is predominantly localized on the DHF fragment [1]. In contrast, when fumaric acid (FA) is used, the unpaired electron density is significantly displaced onto a TiO₂ (H₂Ti₄O₉) nano-cluster [1]. This difference in electronic structure dictates whether the radical is quenched by the organic acid itself (DHF) or via a semiconductor interface (FA/TiO₂).

DFT Calculations Radical Scavenging Mechanism Photocatalysis

Prebiotic Reactivity with Aldehydes

Dihydroxyfumarate (DHF) reacts homogeneously with small-molecule aldehydes—including glyoxylate, glycolaldehyde, and glyceraldehyde—via α-keto acid intermediates to yield triose, tetrulose, and pentulose sugars under aqueous conditions . This reactivity is central to the 'glyoxylate scenario' of primordial metabolism. Neither fumaric acid nor tartaric acid participates in these prebiotic sugar-forming reactions, as they lack the ene-diol functionality required for α-keto acid interconversion.

Prebiotic Chemistry Origins of Life Glyoxylate Scenario

Defined Crystalline Dihydrate Structure

The crystal structure of dihydroxyfumaric acid dihydrate has been fully determined by X-ray diffraction (Gupta & Gupta, 1968), providing a definitive solid-state reference with unit cell parameters, hydrogen-bonding network, and molecular conformation [1]. This dihydrate form melts with decomposition at ~155–156 °C . In contrast, common analogs such as ascorbic acid (multiple polymorphs), fumaric acid (anhydrous only), and tartaric acid (multiple hydrate and polymorph forms) lack a single, well-characterized crystalline benchmark that is directly comparable.

Crystallography Quality Control Solid-State Chemistry

Dihydroxyfumaric Acid Hydrate: Application Scenarios


Synergistic Antioxidant Blends for Food and Cosmetic Preservation

Leverage the 1.24x synergistic enhancement (AI = 1.24) observed at DHF:AA molar ratios of 1.4–1.7 [1] to design low-dose, high-efficacy antioxidant systems. Formulators can reduce total antioxidant loading while maintaining DPPH radical scavenging performance, a strategy not replicable with fumaric or tartaric acid combinations [2].

Selective Electrochemical Sensors for DHF

Exploit the unique dual-wave cyclic voltammetry signature of DHF (ΔUo ~35 mV) [3] to create sensors that discriminate DHF from ascorbic acid and other ene-diols. This is particularly valuable in wine oxidation monitoring, where DHF is a key intermediate in the tartaric acid degradation pathway .

Investigating Peroxidase Mechanisms and Biocatalytic Cascades

Use DHF as a mechanistic probe for horseradish peroxidase (HRP) activity, capitalizing on its catalyst-dependent product bifurcation: dihydroxytartrate (major) with HRP vs. mesoxalate/oxalate with Mn²⁺ [4]. This tunability enables precise study of enzyme active-site chemistry and radical intermediate generation [5].

Prebiotic Sugar Synthesis Under Primordial Conditions

Employ DHF as a key intermediate in the 'glyoxylate scenario' to generate triose, tetrulose, and pentulose sugars from simple aldehydes (glyoxylate, glycolaldehyde, glyceraldehyde) in aqueous solution . This application is unique to DHF among commercially available C4 dicarboxylic acids and is essential for origins-of-life experimental studies.

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